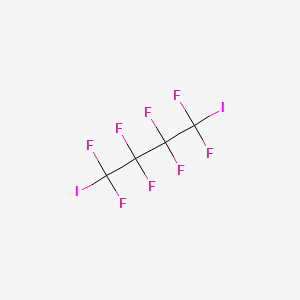

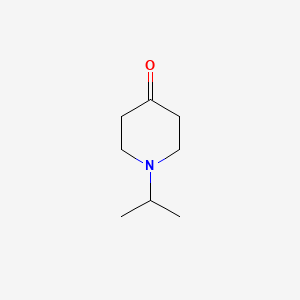

![molecular formula C14H21NO B1294372 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine CAS No. 103153-27-1](/img/structure/B1294372.png)

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

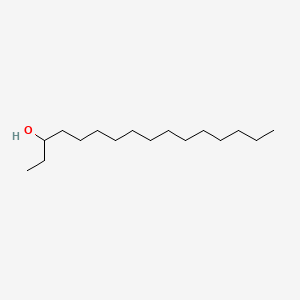

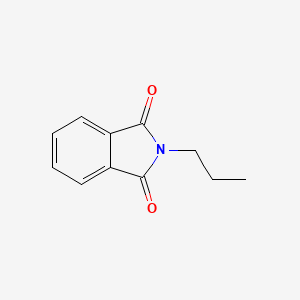

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is a compound that features a cyclohexane moiety linked to a phenyl group through an ether linkage, with an ethanamine substituent on the phenyl ring. This structure is related to the bis(ether amine) III-A mentioned in the first paper, which contains a cyclohexane cardo group and is used as a monomer for the synthesis of polyimides . The compound's relevance in the field of organic chemistry and materials science is due to its potential use in creating polymers with specific physical properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with other chemical entities to form complex structures. For instance, the bis(ether amine) III-A is synthesized and used as a monomer to prepare polyimides with commercial dianhydrides . The process includes the formation of intermediate poly(amic acid)s, which are then converted into polyimides through thermal or chemical cyclodehydration. The synthesis of such compounds is crucial for the development of materials with desirable thermal and mechanical properties.

Molecular Structure Analysis

The molecular structure of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine can be inferred to have a polarized pi-electron density due to the presence of an amine group, similar to the polarization observed in the title compound of the second paper . The cyclohexane ring is likely to adopt a conformation that is influenced by its substituents, as seen in the unsymmetrical half-chair conformation of the cyclohexane ring in the second paper's compound . The molecular structure plays a significant role in the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds with amine groups can undergo various chemical reactions. For example, primary aromatic amines react with 2-hydroxy-1-phenyl-cyclobuten-3.4-dione to form cyclobutenediylium-diolates, as described in the third paper . Similarly, 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine could potentially participate in reactions with electrophiles or act as a nucleophile due to the presence of the amine group. The reactivity of such compounds is essential for their application in synthesizing new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine can be related to those of similar compounds. For instance, the polyimides synthesized from bis(ether amine) III-A exhibit good film-forming ability, thermal stability, and tensile properties . These properties are influenced by the molecular structure, such as the rigidity imparted by the cyclohexane cardo group and the flexibility provided by the ether linkage. Understanding these properties is vital for the practical application of the compound in various industries.

Propiedades

IUPAC Name |

1-(4-cyclohexyloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJBVFBJOXZBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908218 |

Source

|

| Record name | 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine | |

CAS RN |

103153-27-1 |

Source

|

| Record name | Benzylamine, p-(cyclohexyloxy)-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103153271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.